Methimepip dihydrobromide
Overview
Description
Methimepip dihydrobromide is an extremely selective H3 agonist . It is a compound with the molecular formula C10H19Br2N3 and has a molecular weight of 341.09 . It is a powder in appearance and is soluble up to 100 mM in water .
Molecular Structure Analysis
The chemical name for Methimepip dihydrobromide is 4- (1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide . The standard InChIKey is XTJPHXJFOFOXJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methimepip dihydrobromide is a powder in appearance . It has a molecular weight of 341.09 . It is soluble up to 100 mM in water . The chemical name for Methimepip dihydrobromide is 4- (1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide . The standard InChIKey is XTJPHXJFOFOXJG-UHFFFAOYSA-N .Scientific Research Applications
Histamine H3 Receptor Agonist
Methimepip dihydrobromide, identified as a potent and selective histamine H3 receptor agonist, has been studied for its affinity and agonist activity at the human histamine H3 receptor. This research underscores methimepip's significant selectivity for the H3 receptor over other histamine receptors, showing a 2000-fold selectivity at the human H3 receptor over the H4 receptor, and more than a 10000-fold selectivity over the H1 and H2 receptors. In vivo studies demonstrated its effectiveness in reducing the basal level of brain histamine after administration, suggesting potential therapeutic applications in conditions influenced by histamine activity within the central nervous system (Kitbunnadaj et al., 2005).
Impact on Dentate Granule Cell Excitability
Another study explored methimepip's effects on dentate granule cell responses and long-term potentiation (LTP) in prenatal alcohol-exposed (PAE) rats. The research indicated that methimepip reduced the probability of glutamate release and diminished dentate gyrus LTP in control offspring, but did not exacerbate PAE-induced reductions in excitability or LTP. These findings suggest a complex interaction between methimepip's pharmacological action on the H3 receptor and neural plasticity mechanisms, particularly in the context of prenatal alcohol exposure. This study contributes to understanding the role of H3 receptor agonists in modulating synaptic plasticity and excitability within the hippocampus, which could be relevant for developing treatments for cognitive deficits associated with prenatal alcohol exposure (Varaschin et al., 2014).
Safety And Hazards
Future Directions
The research and development of imidazole- and benzimidazole-based drugs, which include Methimepip dihydrobromide, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJPHXJFOFOXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC2=CN=CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462102 | |
Record name | Methimepip dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methimepip dihydrobromide | |
CAS RN |
817636-54-7 | |
Record name | Methimepip dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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